This compound is classified as a spiro compound due to its distinctive spiro-linked structure, which involves multiple cyclic components. It falls under the category of organic compounds with significant interest in both academic and industrial research due to its unique properties and reactivity.
The synthesis of 7,8,15,16-Tetraoxadispiro[5.2.5.2]hexadecane typically involves the peroxidation of cyclohexanone derivatives. A common method includes the use of sulfuric acid and acetonitrile as solvents during the reaction process.
The molecular structure of 7,8,15,16-Tetraoxadispiro[5.2.5.2]hexadecane is notable for its dispiro arrangement:
Molecular modeling studies indicate that the unique arrangement of oxygen atoms within the tetraoxane rings plays a significant role in its biological activity, particularly in interactions with biological targets.
7,8,15,16-Tetraoxadispiro[5.2.5.2]hexadecane can undergo various chemical reactions:
Common reagents used in these reactions include:
Reactions typically require controlled temperatures and specific solvents to facilitate desired outcomes.
The mechanism of action for 7,8,15,16-Tetraoxadispiro[5.2.5.2]hexadecane primarily involves its interaction with molecular targets within biological systems:
Properties are often analyzed using techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) to confirm structure and purity.
7,8,15,16-Tetraoxadispiro[5.2.5.2]hexadecane has several important applications:
This compound shares similarities with other antimalarial agents such as artemisinin but is distinguished by its specific dispiro structure and dual tetraoxane rings, which may enhance its efficacy and stability compared to other compounds in this class .
The compound is systematically named 7,8,15,16-Tetraoxadispiro[5.2.5.2]hexadecane according to International Union of Pure and Applied Chemistry (IUPAC) conventions. This name describes its core structural features:
The structure consists of two cyclohexane rings connected by two peroxide bridges (–O–O–), forming a symmetric, cage-like spirocyclic system. Key structural representations include:
C1CCC2(CC1)OOC3(CCCCC3)OO2 [5] InChI=1S/C12H20O4/c1-3-7-11(8-4-1)13-15-12(16-14-11)9-5-2-6-10-12/h1-10H2 [5] FOAUQQDOLGYUFX-UHFFFAOYSA-N [5] Table 1: Molecular Descriptors for 7,8,15,16-Tetraoxadispiro[5.2.5.2]hexadecane
| Descriptor Type | Value |
|---|---|
| Molecular Formula | C₁₂H₂₀O₄ |
| SMILES | C1CCC2(CC1)OOC3(CCCCC3)OO2 |
| InChI | InChI=1S/C12H20O4/c1-3-7-11(8-4-1)13-15-12(16-14-11)9-5-2-6-10-12/h1-10H2 |
| InChIKey | FOAUQQDOLGYUFX-UHFFFAOYSA-N |
This compound is cataloged across major chemical databases using unique identifiers:
Table 2: Registry Identifiers for 7,8,15,16-Tetraoxadispiro[5.2.5.2]hexadecane
| Database | Identifier |
|---|---|
| PubChem | CID 67442 |
| CAS Common Chemistry | Not listed |
| ChemSpider | Not available in sources |
Critical Note: The CAS RN 183-84-6 mentioned in the user query could not be corroborated using the provided search results. Researchers should prioritize PubChem CID 67442 for unambiguous identification [1] [5].
While the search results list limited synonyms, the compound is uniformly recognized by its systematic IUPAC name. Key naming variations include:
No trivial names or trade designations were identified in the search results, underscoring the predominance of systematic nomenclature for this compound.
CAS No.: 23289-02-3
CAS No.: 1976-85-8
CAS No.: 40712-56-9
CAS No.: 4300-27-0
CAS No.: 50957-96-5
CAS No.: 3644-98-2